molecular formula C19H15N B3343446 8,10-Dimethylbenz(a)acridine CAS No. 53-69-0

8,10-Dimethylbenz(a)acridine

Cat. No.: B3343446
CAS No.: 53-69-0
M. Wt: 257.3 g/mol
InChI Key: QJPFZQCEUDMYTG-UHFFFAOYSA-N
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Description

8,10-Dimethylbenz(a)acridine is a polycyclic aromatic compound with the molecular formula C19H15N and a molecular weight of 257.33 g/mol . This benzo[a]acridine derivative is supplied for research purposes. Researchers investigating acridine chemistry will find this compound of particular interest, as acridine derivatives are known for their diverse biological activities and are explored in various scientific fields . Acridines are a subject of study in areas such as materials science, where their potential as environmentally benign corrosion inhibitors for metals is investigated . The compound is characterized by identifiers including CAS Number 53-69-0, EC Number 200-180-2, PubChem CID 66127, and InChIKey QJPFZQCEUDMYTG-UHFFFAOYSA-N . This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity to ensure it is fit for their specific research application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,10-dimethylbenzo[a]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C19H15N/c1-12-9-13(2)19-15(10-12)11-17-16-6-4-3-5-14(16)7-8-18(17)20-19/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPFZQCEUDMYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C3C(=N2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201043
Record name Benz(a)acridine, 8,10-dimethyl-
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Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-69-0
Record name 8,10-Dimethylbenz[a]acridine
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Record name 8,10-Dimethylbenz(a)acridine
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Record name Benz(a)acridine, 8,10-dimethyl-
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Record name 8,10-dimethylbenz[a]acridine
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Record name 8,10-DIMETHYLBENZ(A)ACRIDINE
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Advanced Synthetic Methodologies for 8,10 Dimethylbenz a Acridine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. journalspress.com This process identifies key bond formations and strategic disconnections to devise a logical synthetic plan. journalspress.com For a complex molecule like 8,10-dimethylbenz(a)acridine, several retrosynthetic strategies can be envisioned.

A primary disconnection strategy focuses on breaking the bonds forming the central acridine (B1665455) core. youtube.comox.ac.uk This approach often leads back to simpler aromatic amines and carbonyl compounds. The most logical disconnections for the benz(a)acridine skeleton are at the C-N and C-C bonds that form the new heterocyclic and carbocyclic rings.

Key Disconnections for this compound:

Disconnection of the Acridine Core: Breaking the two bonds formed in the final cyclization step often leads to a diarylamine precursor. For this compound, this would involve disconnecting the bonds between the nitrogen and the two adjacent aromatic rings, and the bond that closes the final ring.

Functional Group Interconversion (FGI): This strategy involves changing one functional group into another to facilitate a key reaction. For instance, a nitro group might be introduced and later reduced to an amine to enable a cyclization reaction. ox.ac.uk

Retrosynthetic analysis of this compound. The primary disconnection breaks the molecule into a substituted <a href=naphthalene (B1677914) derivative and a substituted aniline (B41778) derivative. A further disconnection of the naphthalene derivative simplifies it to a more basic naphthalene starting material." src="https://storage.googleapis.com/gemini-assets/2024-07-17/63019-52-3.png"/>
Figure 1: A plausible retrosynthetic analysis for this compound, illustrating key disconnections leading to simpler precursors.

Adaptations of Classical Acridine Synthesis Protocols

The Bernthsen acridine synthesis, first reported in 1878, is a classical method for preparing 9-substituted acridines by heating a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. drugfuture.comwikipedia.org This reaction typically requires high temperatures, often between 200-270 °C, and long reaction times. wikipedia.org

Modifications to the Bernthsen synthesis aim to improve yields and reduce the harshness of the reaction conditions. One common adaptation involves the use of polyphosphoric acid (PPA) as the condensing agent, which can sometimes allow for lower reaction temperatures, though potentially with reduced yields. wikipedia.org

For the synthesis of this compound, a modified Bernthsen-type condensation would involve the reaction of a suitably substituted diarylamine with a carboxylic acid. The substituents on the diarylamine would be strategically placed to yield the desired dimethylbenz(a)acridine product upon cyclization.

Table 1: Comparison of Classical and Modified Bernthsen Reaction Conditions

Parameter Classical Bernthsen Synthesis Modified Bernthsen Synthesis
Catalyst/Dehydrating Agent Zinc Chloride drugfuture.comwikipedia.org Polyphosphoric Acid (PPA) wikipedia.org
Temperature 200-270 °C wikipedia.org Lower temperatures, but can vary wikipedia.org
Reaction Time Often 24 hours or more wikipedia.org Can be shorter depending on substrate
Yields Variable, can be low wikipedia.org Often lower than classical method wikipedia.org

Cyclization and annulation reactions are fundamental to the construction of the polycyclic framework of benzacridines. Annulation refers to the building of a new ring onto an existing one. snnu.edu.cn

One modern approach to acridine synthesis involves the [4+2] annulation of arynes with ortho-aminoaryl ketones. nih.gov This method generates substituted acridines in good yields under relatively mild conditions. The reaction proceeds by generating a benzyne (B1209423) intermediate, which then undergoes a cycloaddition with the aminoaryl ketone. nih.gov

Intramolecular cyclization strategies are also prevalent. For instance, the intramolecular reductive N-heterocyclization can be used to form the benzacridine ring system. scispace.com These reactions often involve the cyclization of a precursor molecule that already contains the necessary atoms for the new ring, typically promoted by a catalyst.

Modern Catalytic Approaches to Benzacridine Ring Construction

Recent advances in catalysis have provided powerful tools for the synthesis of complex heterocyclic molecules like this compound.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the benzacridine skeleton. libretexts.orgnih.gov These reactions, such as the Buchwald-Hartwig amination, allow for the formation of the key diarylamine intermediate under milder conditions than classical methods. libretexts.org

Furthermore, palladium catalysis can be employed in intramolecular C-H activation/C-H coupling reactions to directly form the biaryl linkages necessary for the polycyclic structure. mdpi.com These methods are highly efficient and atom-economical.

Table 2: Examples of Metal-Catalyzed Reactions in Benzacridine Synthesis

Reaction Type Catalyst System Bond Formed Reference
Buchwald-Hartwig Amination Pd catalyst with specialized phosphine (B1218219) ligands C-N libretexts.org
Intramolecular C-H/C-H Biaryl Coupling Pd(II) species with an oxidant (e.g., Ag(I) salts) C-C mdpi.com
Reductive N-heterocyclization Palladium catalyst C-N scispace.com

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting various organic transformations. beilstein-journals.org While specific applications to this compound are not widely documented, organocatalytic methods are used for the synthesis of related heterocyclic systems. For example, bifunctional organocatalysts bearing both a Brønsted acid and a Lewis base moiety can activate substrates and control stereoselectivity in annulation reactions. chim.it

Acid-catalyzed methods, often employing Brønsted or Lewis acids, are also used to promote the cyclization and dehydration steps in acridine synthesis. nih.govpharmaguideline.com For instance, triflic acid (TfOH) or other strong acids can be used to catalyze the intramolecular cyclization of N-phenylanthranilic acids to form acridones, which can then be reduced to acridines. nih.gov

Regioselective Introduction of Methyl Groups and Other Substituents

Achieving regiochemical control is paramount in the synthesis of substituted benz(a)acridines to ensure the desired biological activity and physicochemical properties. While the specific synthesis of this compound is not extensively detailed, several advanced methodologies exist for the regioselective functionalization of the acridine and benzacridine core, which are applicable to its targeted synthesis. The challenge of regioselectivity is underscored by findings that some historical samples, such as 7,10-dimethylbenz[c]acridine, were in fact mixtures with other isomers like the 7,8-dimethyl derivative, necessitating the development of unambiguous synthetic routes. rsc.org

One classical and versatile method is the Bernthsen synthesis , which involves the acid-catalyzed condensation of a diphenylamine (B1679370) with a carboxylic acid at high temperatures to produce 9-substituted acridines. e-bookshelf.de A more refined approach for introducing substituents involves a Claisen-type acylation of a reactive methyl group on a precursor, followed by an aromatic cyclodehydration. For instance, 5-substituted benz[a]acridines can be prepared from 3-phenylquinaldine, where acylation of the methyl group and subsequent cyclization using polyphosphoric acid (PPA) directs the formation of the fused benzene (B151609) ring. acs.org

Modern strategies offer more precise control. The [4+2] annulation of arynes with 2-aminoaryl ketones provides a powerful route to substituted acridines. nih.gov In this method, the aryne, generated from an o-(trimethylsilyl)aryl triflate, reacts with the 2-aminoaryl ketone. The regioselectivity is dictated by the substitution patterns of the reacting partners, allowing for the construction of specifically substituted acridine cores. nih.gov The reaction is thought to proceed via nucleophilic attack of the amino group on the aryne, followed by intramolecular cyclization onto the ketone and subsequent dehydration. nih.gov

Directed ortho-Metalation (DoM) represents another key strategy for achieving high regioselectivity. uis.no This technique uses a directing metalation group (DMG) on the aromatic scaffold to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting lithiated species can then react with an electrophile to introduce a desired substituent. While extensively used for various aromatic and polycyclic aromatic hydrocarbons, this method's principles can be applied to benzacridine precursors to install methyl or other groups at specific locations, such as the 8- and 10-positions, by choosing a precursor with an appropriately located DMG. uis.no

These methods represent a toolbox for chemists to selectively introduce functional groups onto the benz(a)acridine skeleton, moving beyond classical methods that often yield isomeric mixtures.

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) have become a cornerstone of efficient organic synthesis, as they allow for the construction of complex molecules from simple precursors in a single step, avoiding the isolation of intermediates. scielo.org.mxd-nb.info This approach reduces solvent waste, purification steps, and reaction time. Several MCRs have been developed for the synthesis of acridine and benzacridine analogues.

A notable example is the three-component synthesis of benzo[c]acridine derivatives. scielo.org.mxresearchgate.net This reaction involves the condensation of an aromatic aldehyde, 1-naphthylamine (B1663977), and dimedone. The use of a sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) as a reusable, heterogeneous nanoporous catalyst under solvent-free conditions makes this an efficient and environmentally friendly procedure. scielo.org.mxresearchgate.net The catalyst facilitates the Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of 1-naphthylamine and subsequent cyclization and dehydration to form the benzo[c]acridine core. scielo.org.mx

The scope of this reaction has been explored with various aromatic aldehydes, demonstrating its versatility.

Table 1: Three-Component Synthesis of Benzo[c]acridine Analogues

Data sourced from J. Mex. Chem. Soc. 2014, 58(2), 168-172. researchgate.net

Another powerful MCR is the four-component synthesis of 9-aryl-hexahydroacridine-1,8-diones . d-nb.info This reaction utilizes dimedone (2 equivalents), an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695), catalyzed by iron(III)-modified 4 Å molecular sieves (Fe³⁺/4A). d-nb.info This method is notable for its high yields (ranging from 50-99%), mild conditions, and simple work-up. The reaction demonstrates broad applicability with both electron-donating and electron-withdrawing substituents on the aromatic aldehyde. d-nb.info

Table 2: Four-Component Synthesis of 9-Aryl-hexahydroacridine-1,8-dione Analogues

Data sourced from Monatsh Chem 150, 1307–1314 (2019). d-nb.info

These MCR strategies provide efficient and modular access to a variety of acridine and benzacridine scaffolds, representing a significant advancement over traditional multi-step syntheses.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like benz(a)acridines to minimize environmental impact. bohrium.com Key considerations include the use of benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Aqueous Medium and Heterogeneous Catalysis: A significant advancement is the replacement of hazardous organic solvents with water. bohrium.com The synthesis of acridine derivatives has been successfully performed in an aqueous medium using a cerium-doped ZSM-5 (Ce-ZSM-5) zeolite as a recyclable, environmentally benign catalyst. bohrium.com Similarly, the use of sulfonic acid-functionalized SBA-15 scielo.org.mxresearchgate.net and iron-modified molecular sieves d-nb.info in the MCRs discussed previously are prime examples of heterogeneous catalysis. These solid catalysts can be easily recovered by filtration and reused multiple times without a significant drop in activity, which reduces waste and cost. d-nb.info

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green technology. It provides rapid and uniform heating, often leading to dramatically shorter reaction times, higher yields, and fewer side products compared to conventional heating. researchgate.net Microwave irradiation has been successfully applied to the one-pot synthesis of various acridine derivatives, contributing to a more energy-efficient process. researchgate.netnih.govresearchgate.net

The adoption of these green and sustainable methodologies is crucial for the modern synthesis of this compound and its analogues, ensuring that their production is as benign as possible.

Table 3: Comparison of Green Chemistry Approaches in Acridine Synthesis

Chemical Reactivity and Derivatization Strategies for 8,10 Dimethylbenz a Acridine

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the 8,10-Dimethylbenz(a)acridine scaffold in substitution reactions is governed by the electronic properties of its constituent rings.

Electrophilic Aromatic Substitution (EAS): In an electrophilic aromatic substitution reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The rate and regioselectivity of this reaction are highly dependent on the substituents already present on the ring. masterorganicchemistry.com The aromatic system acts as a nucleophile, attacking the incoming electrophile to form a resonance-stabilized carbocation known as a Wheland intermediate. researchgate.net The reaction is faster on electron-rich aromatic rings. masterorganicchemistry.comresearchgate.net

The this compound molecule presents a nuanced case.

Activating Groups: The two methyl groups at the C8 and C10 positions are alkyl groups, which are considered activating. dalalinstitute.com They donate electron density to the benzene (B151609) ring to which they are attached, primarily through an inductive effect and hyperconjugation. dalalinstitute.com This activation makes the o- and p-positions relative to the methyl groups more susceptible to electrophilic attack. dalalinstitute.com

Deactivating System: The nitrogen atom within the acridine (B1665455) heterocycle is electron-withdrawing, which deactivates the rings of the acridine core towards electrophilic attack. youtube.com

The interplay of these effects suggests that electrophilic substitution would preferentially occur on the dimethyl-substituted benzene ring rather than the less reactive acridine portion. The precise location of substitution would be directed by the combined activating influence of the two methyl groups.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com This pathway is favored in electron-poor aromatic systems, often those containing strong electron-withdrawing groups and a good leaving group (e.g., a halogen). masterorganicchemistry.comsioc-journal.cn The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. masterorganicchemistry.comrsc.org

The acridine core, being electron-deficient, is predisposed to undergo SNAr, particularly at positions activated by the ring nitrogen, such as C9. For this compound to undergo this reaction, it would first need to be functionalized with a suitable leaving group. For instance, a chloro-substituted derivative, such as 9-chloro-8,10-dimethylbenz(a)acridine, could readily react with various nucleophiles (amines, alkoxides, etc.) to introduce new functional groups at the 9-position. smolecule.com This strategy is a cornerstone for the derivatization of acridine-based compounds. d-nb.info

Table 1: Summary of Aromatic Substitution Pathways for the this compound Scaffold
Reaction TypeRing System ReactivityKey Influencing FactorsProbable Outcome
Electrophilic Aromatic Substitution (EAS)The dimethyl-substituted benzene ring is activated; the acridine core is deactivated.Activating effect of two methyl groups vs. deactivating effect of the heterocyclic nitrogen.Substitution occurs preferentially on the dimethyl-substituted ring, at positions ortho/para to the methyl groups.
Nucleophilic Aromatic Substitution (SNAr)The acridine core is electron-deficient and susceptible to nucleophilic attack.Requires the presence of a good leaving group (e.g., Cl, Br) at an activated position (e.g., C9 or C12).Facilitates the introduction of a wide range of N-, O-, or S-based nucleophiles onto the acridine core.

Oxidation and Reduction Chemistry of the Acridine Core

The acridine nucleus within this compound is redox-active, allowing for both oxidation and reduction reactions that significantly alter the compound's structure and properties.

Oxidation: Polycyclic aromatic heterocycles can undergo oxidation under various conditions. For acridine derivatives, oxidation often targets the central ring system. Research on related compounds, such as 9-anilinoacridines and other benzo[a]acridine derivatives, shows they are susceptible to oxidation. smolecule.comnih.gov

Reaction with Strong Oxidizing Agents: Treatment of a related compound, 9-chloro-8,12-dimethylbenzo[a]acridine, with powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) leads to the formation of quinone derivatives. smolecule.com This indicates the aromatic rings are opened or converted into carbonyl-containing structures.

Reduction: The reduction of the acridine core is a common transformation that typically leads to the formation of a 9,10-dihydroacridine, also known as an acridan. This reaction disrupts the aromaticity of the central heterocyclic ring.

Catalytic Hydrogenation: This is a standard method for reducing the acridine ring system.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce chloro-substituted dimethylbenzo[a]acridine derivatives, yielding amine products. smolecule.com This implies the reduction of the imine functionality within the acridine ring to an amine, consistent with the formation of an acridan structure.

Table 2: Redox Chemistry of the this compound Core
TransformationTypical ReagentsProduct ClassStructural Change
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Quinone derivativesFormation of carbonyl groups on the aromatic rings.
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)Acridan (dihydroacridine) derivativesSaturation of the C9-N10 double bond in the central ring.

Functionalization via Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov These reactions, particularly those using palladium or nickel catalysts, allow for the precise and efficient connection of different molecular fragments. mdpi.com For a molecule like this compound, these methods open up vast possibilities for structural diversification.

The application of cross-coupling reactions first requires the installation of a suitable handle on the benz(a)acridine scaffold. This is typically a halide (Br, I) or a triflate (OTf) group, which can serve as the electrophilic partner in the catalytic cycle. Alternatively, the scaffold can be converted into an organometallic species, such as a boronic acid/ester or an organozinc reagent, to act as the nucleophilic partner. nih.gov

Commonly employed cross-coupling reactions applicable to a functionalized this compound include:

Suzuki-Miyaura Coupling: Reaction of a halo-benz(a)acridine with an organoboron reagent (e.g., arylboronic acid) to form a new C-C bond. This method is widely used for synthesizing biaryl structures and has been applied to create complex pyridoacridine alkaloids. mdpi.comgrafiati.com

Heck Coupling: Coupling of a halo-benz(a)acridine with an alkene to introduce alkenyl side chains. mdpi.com

Sonogashira Coupling: Palladium-catalyzed reaction between a halo-benz(a)acridine and a terminal alkyne to form an alkynylated derivative. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling a halo-benz(a)acridine with an amine.

Negishi Coupling: The reaction of a halo-benz(a)acridine with an organozinc reagent, which is known for its high reactivity and functional group tolerance. nih.gov

Table 3: Potential Cross-Coupling Strategies for this compound Derivatization
Reaction NameRequired Precursor on ScaffoldCoupling PartnerBond FormedResulting Functional Group
Suzuki-MiyauraHalide (Br, I) or TriflateBoronic Acid/Ester (R-B(OH)₂)C-CAryl, Heteroaryl, Alkenyl
HeckHalide (Br, I) or TriflateAlkene (R-CH=CH₂)C-CAlkenyl (Styrenyl)
SonogashiraHalide (Br, I)Terminal Alkyne (R-C≡CH)C-CAlkynyl
Buchwald-HartwigHalide (Br, I) or TriflateAmine (R₂NH)C-NAmino

Heterocyclic Ring Transformations and Rearrangement Mechanisms

Beyond substitution and functionalization, the heterocyclic core of acridine derivatives can participate in more complex transformations and rearrangements, often triggered by external stimuli like light.

Photochemical reactions are particularly relevant for polycyclic aromatic systems. Studies on acridine-isoxazole hybrids have shown that irradiation can induce fascinating transformations. mdpi.com Upon exposure to UV light, these hybrids can undergo photochemical rearrangement of the attached isoxazole (B147169) ring. mdpi.com This highlights a strategy where an auxiliary heterocyclic ring, attached to the main benz(a)acridine scaffold, can be chemically transformed to generate novel structures that would be difficult to access through conventional synthesis.

While rearrangements of the core benz(a)acridine skeleton are less common and would require significant energy input, the possibility of such transformations under harsh conditions (e.g., high temperature, strong acids) or via photochemical pathways cannot be entirely excluded. For synthetic purposes, however, transformations involving appended heterocyclic rings are a more controlled and predictable strategy for generating molecular diversity.

Design and Synthesis of this compound Derivatives for Mechanistic Studies

The synthesis of novel derivatives of this compound is often driven by the need to understand biological mechanisms or to develop probes for structure-activity relationship (SAR) studies. researchgate.net

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry where the biological activity of a compound is correlated with its chemical structure. drugdesign.org By systematically altering parts of a lead molecule, chemists can identify which functional groups are essential for its activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, or metabolic stability. drugdesign.orgnih.gov

For the this compound scaffold, an SAR study would involve creating a library of analogs with varied substituents at different positions. For example, if the parent compound shows kinase inhibitory activity, derivatives could be synthesized to probe the binding pocket of the enzyme. nih.govresearchgate.net

Table 4: Hypothetical SAR Probes Based on the this compound Scaffold
Position of VariationModificationRationale for Mechanistic Study
C9Introduction of various anilino groups with different electronic properties (e.g., -OCH₃, -Cl, -NO₂)To probe for key hydrogen bonding or π-stacking interactions and to assess the electronic requirements for activity. nih.gov
C8, C10Replacement of methyl groups with longer alkyl chains, cyclic groups, or electron-withdrawing groups (e.g., -CF₃)To investigate the role of steric bulk and electronics in the "southern" region of the molecule.
C2, C3, C4, etc.Addition of small polar groups (e.g., -OH, -NH₂) or non-polar groups via cross-couplingTo explore new interaction points with a biological target and improve physicochemical properties like solubility.
N10Alkylation or oxidation to form an N-oxideTo alter the planarity and hydrogen-bonding capacity of the central ring.

A modern strategy in drug design involves creating hybrid molecules by covalently linking two or more distinct pharmacophores. mdpi.com This approach aims to produce multifunctional compounds that can act on multiple biological targets, potentially leading to synergistic effects or overcoming drug resistance. mdpi.commdpi.com

The this compound scaffold is an excellent candidate for incorporation into such hybrids due to its rigid structure and versatile chemistry. A functional handle, installed via methods described previously (e.g., substitution or cross-coupling), can be used to connect it to another biologically active moiety.

Examples from the broader acridine chemical space include:

Acridine-Triazole and Acridine-Thiadiazole Hybrids: Synthesized to combine the DNA-intercalating properties of acridine with the biological profile of five-membered heterocycles. grafiati.com

Acridine-Isoxazole Hybrids: Created to explore novel photochemical properties and anticancer activity. mdpi.com

Acridine-Artemisinin Hybrids: Designed as potential antimalarial agents by combining the acridine core with the potent artemisinin (B1665778) scaffold. mdpi.com

This strategy allows for the fusion of the properties of this compound with those of other well-established molecular classes, leading to novel chemical entities with potentially unique mechanistic profiles.

Advanced Spectroscopic and Physico Chemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 8,10-Dimethylbenz(a)acridine. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the chemical environment of each atom, connectivity, and spatial relationships.

For this compound, ¹H NMR would reveal the number of distinct proton environments, their chemical shifts (indicating electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (ratio of protons). The aromatic protons on the fused rings would typically appear in the downfield region (approx. 7.0-9.0 ppm), while the methyl protons at the C8 and C10 positions would resonate in the upfield region (approx. 2.5-3.0 ppm).

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. It would distinguish between quaternary carbons (like those at the ring junctions and C8/C10) and protonated carbons. While standard ¹³C NMR does not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Illustrative ¹H NMR Data Interpretation for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic Protons 7.0 - 9.0 Doublet, Triplet, Multiplet The precise shifts and coupling patterns depend on the specific position on the benz(a)acridine core.
Methyl Protons (C8-CH₃) 2.5 - 3.0 Singlet Expected to be a singlet as there are no adjacent protons to couple with.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D-NMR provides fundamental data, complex structures like this compound necessitate two-dimensional (2D) NMR experiments for complete assignment. These techniques correlate signals from different nuclei to build a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be crucial for tracing the connectivity of protons within each aromatic ring of the benz(a)acridine skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be essential for connecting the methyl protons to their respective carbons (C8 and C10) and, more importantly, to adjacent quaternary carbons, confirming the substitution pattern and linking the different ring systems together.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For a planar molecule like this compound, NOESY could show through-space correlations between the methyl protons and nearby aromatic protons on the rings, further confirming the structural assignment.

Solid-State NMR for Polymorphism and Amorphous Forms

While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) yields information on the structure and dynamics of materials in their solid form. This is vital for characterizing crystalline polymorphs, amorphous forms, and the packing of molecules in the solid state. For nitrogen heterocyles, ssNMR can be particularly powerful for differentiating between isomers where solution NMR data might be ambiguous.

Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide a high-resolution carbon spectrum of solid this compound. Any differences in the spectra between different batches or crystallization methods could indicate the presence of different polymorphs (different crystal packing arrangements), which can have distinct physical properties. Furthermore, specialized techniques like ¹³C{¹⁴N} RESPDOR can be used as an "attached nitrogen test" to definitively identify carbons directly bonded to the nitrogen atom in the acridine (B1665455) core, aiding in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule. For this compound (C₂₃H₁₇N), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula to within a few parts per million.

Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates fragmentation pathways. By inducing the molecular ion to break apart and analyzing the masses of the resulting fragments, a structural fingerprint can be developed. For polycyclic aromatic compounds, common fragmentation patterns include the loss of small neutral molecules or radicals.

Hypothetical Fragmentation Pathway for this compound:

Molecular Ion (M⁺·): The initial species observed, corresponding to the intact molecule.

Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation for methylated aromatics, leading to the loss of 15 Da. This could occur from either the C8 or C10 position.

Loss of H or HCN: Cleavage of the heterocyclic ring could lead to the loss of a hydrogen atom (1 Da) or hydrogen cyanide (27 Da), which is characteristic of nitrogen-containing aromatic rings.

Illustrative HRMS Data Table

Ion Proposed Formula Calculated m/z Observed m/z Notes
[M]⁺· C₂₃H₁₇N 295.1356 Value to be determined Molecular Ion
[M-CH₃]⁺ C₂₂H₁₄N 280.1121 Value to be determined Loss of a methyl radical

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

FT-IR Spectroscopy: In FT-IR, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrations (stretching, bending, etc.). For this compound, the spectrum would be dominated by:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the two methyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1650-1450 cm⁻¹ region, characteristic of the fused aromatic and heterocyclic ring system.

C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, which are highly characteristic of the substitution pattern on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring vibrations, providing complementary information to the FT-IR spectrum. The skeletal C-C stretching vibrations of the fused rings would give rise to particularly strong and sharp signals.

Illustrative Vibrational Spectroscopy Data Table

Wavenumber (cm⁻¹) Vibrational Mode Technique
~3050 Aromatic C-H Stretch FT-IR, Raman
~2920 Aliphatic C-H Stretch (Methyl) FT-IR, Raman
1620 - 1450 Aromatic C=C and C=N Stretch FT-IR, Raman

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

The extensive conjugated π-electron system of this compound gives it distinct photophysical properties that can be studied using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions from the ground state to excited states (e.g., π → π* transitions). The UV-Vis spectrum of a benz(a)acridine derivative would show multiple absorption bands. Acridine itself has a strong absorption peak around 244-249 nm. The extended conjugation and methyl substituents in this compound would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.

Fluorescence Spectroscopy: Many polycyclic aromatic compounds are fluorescent, meaning they emit light after being electronically excited. A fluorescence spectrum is obtained by exciting the molecule at a specific wavelength (typically one of its absorption maxima) and scanning the emitted light. The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift). Acridine derivatives are known to be highly fluorescent, and their emission properties are often sensitive to their environment.

Solvent Effects on Electronic Transitions

The polarity of the solvent can influence the energy of the ground and excited states of a molecule, leading to shifts in the absorption and fluorescence maxima. This phenomenon, known as solvatochromism, provides insights into the electronic properties of the molecule, such as the change in dipole moment upon excitation.

For a molecule like this compound, studying its UV-Vis and fluorescence spectra in a range of solvents with varying polarities (e.g., from hexane (B92381) to ethanol (B145695) to acetonitrile) would reveal the extent of these solvent effects. A significant shift in the spectral bands with increasing solvent polarity would suggest a substantial difference in the charge distribution between the ground and excited states. This information is crucial for understanding the molecule's interaction with its environment and for applications in areas like chemical sensing.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that define the emission properties of a fluorophore like this compound. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. youtube.comedinst.com The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. nih.gov

The quantum yield is highly dependent on the molecular structure and the solvent environment. For instance, the quantum yield of the parent compound, acridine, varies significantly in different solvents. While specific values for this compound are not documented in the searched literature, a hypothetical dataset based on typical values for similar polycyclic aromatic hydrocarbons is presented in Table 1 to illustrate this dependency.

Table 1: Representative Fluorescence Quantum Yields of a Hypothetical Acridine Derivative in Various Solvents

Solvent Quantum Yield (Φf)
Cyclohexane 0.85
Toluene 0.72
Dichloromethane 0.65
Acetonitrile 0.58
Ethanol 0.45

Note: This data is illustrative and not experimentally determined for this compound.

Fluorescence lifetime is also sensitive to the local environment and can be used to probe molecular interactions. Time-Correlated Single Photon Counting (TCSPC) is a common technique to measure fluorescence lifetimes. For acridine and its derivatives, lifetimes are typically in the nanosecond range. nih.gov Table 2 provides a set of plausible lifetime values for this compound in different solvents, demonstrating the expected trend of decreasing lifetime with increasing solvent polarity.

Table 2: Representative Fluorescence Lifetimes of a Hypothetical Acridine Derivative in Various Solvents

Solvent Lifetime (τ) in ns
Cyclohexane 15.2
Toluene 12.5
Dichloromethane 10.1
Acetonitrile 8.7
Ethanol 6.3

Note: This data is illustrative and not experimentally determined for this compound.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method can elucidate bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecular and supramolecular structure. nih.gov

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benz(a)acridine core and the orientation of the two methyl groups. It would also provide insights into how the molecules pack in the solid state, identifying any π-π stacking interactions or other non-covalent forces that govern the crystal lattice.

While a crystal structure for this compound is not available in the reviewed literature, Table 3 presents a hypothetical set of crystallographic data that might be expected for such a compound, based on the structures of related polycyclic aromatic compounds.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
β (°) 105.3
Volume (ų) 975.4
Z 4

Note: This data is hypothetical and not based on an experimental crystal structure of this compound.

Advanced Chromatographic Techniques for Purity Profiling and Separation of Isomers

The synthesis of this compound can potentially yield a mixture of isomers, making advanced chromatographic techniques essential for purity profiling and isolation of the target compound. Given the structural similarity of these isomers, high-resolution separation methods are required.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov Reversed-phase HPLC with a C18 column is particularly effective, where separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. digitellinc.comsielc.com The elution order of isomers is often related to their hydrophobicity and molecular shape.

Gas Chromatography (GC), especially when coupled with a high-resolution column and a sensitive detector like a mass spectrometer (GC-MS), is another powerful tool for the analysis of complex PAH mixtures. nih.gov The choice of the stationary phase is critical for resolving closely related isomers.

For challenging separations of isomers, more advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) can be employed. nih.gov This method provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC.

Table 4 outlines a potential set of chromatographic conditions for the analysis of an isomeric mixture containing this compound.

Table 4: Illustrative Chromatographic Conditions for the Separation of Dimethylbenz(a)acridine Isomers

Technique Column Mobile Phase/Carrier Gas Detection
HPLC C18 (4.6 x 250 mm, 5 µm) Acetonitrile/Water Gradient UV-Vis (254 nm) / Fluorescence

Note: These conditions are representative and would require optimization for the specific separation of this compound isomers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Molecular Geometries and Electronic Descriptors (HOMO-LUMO, Ionization Potential, Electron Affinity)

Reaction Mechanism Elucidation via Transition State Analysis

Theoretical studies on reaction mechanisms, including the identification of transition states, are crucial for understanding how a molecule participates in chemical reactions. This type of analysis can predict reaction pathways and activation energies. However, specific studies elucidating the reaction mechanisms involving 8,10-Dimethylbenz(a)acridine through transition state analysis have not been identified.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time. These simulations can reveal the conformational landscapes of a molecule and the effects of solvents on its structure and behavior. Such studies on acridine (B1665455) derivatives have been performed to understand their stability and interactions in biological systems. However, dedicated MD simulation studies focusing on the conformational analysis and solvation effects of this compound are not documented in the available research.

Intermolecular Interaction Analysis (Hydrogen Bonding, π-π Stacking)

The study of intermolecular interactions is critical for understanding how molecules interact with each other and with biological targets. For aromatic systems like acridines, π-π stacking is a significant noncovalent interaction. The analysis of these interactions, often in combination with hydrogen bonding, is essential for understanding crystal packing and ligand-receptor binding. Studies have investigated these interactions in complexes of acridine with other molecules, such as fenamic acids, revealing the importance of both hydrogen bonds and dispersive stacking interactions. Specific analysis of the intermolecular interaction profile of this compound is not found in the current body of scientific literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties. These models are widely used in drug discovery and environmental science. While QSAR studies have been conducted on various sets of acridine derivatives to predict their activities, models specifically developed for or including this compound have not been reported.

Molecular Docking and Binding Free Energy Calculations with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a ligand to a protein or DNA. Subsequent calculations of binding free energy can provide a more quantitative estimate of the binding affinity. In silico studies have been conducted on various acridine derivatives to explore their potential as anticancer agents by docking them into the active sites of various protein targets. These studies often reveal high binding affinities for certain derivatives. However, molecular docking and binding free energy calculation studies specifically targeting this compound are absent from the reviewed literature.

Mechanistic Biological Interactions and Biochemical Pathway Modulation Pre Clinical, Mechanistic Focus Only

Enzyme Inhibition and Activation Studies (Mechanistic Biochemical Analysis)

Topoisomerase Inhibition Mechanisms (Type I and II):While many benz(a)acridines are known to be topoisomerase poisons, no specific studies were identified that investigate the inhibitory mechanism of 8,10-Dimethylbenz(a)acridine on either topoisomerase I or topoisomerase II.

An article on this specific compound cannot be generated without violating the core principles of scientific accuracy and adherence to the provided instructions. Further research dedicated specifically to this compound is required before a comprehensive summary of its mechanistic biological interactions can be compiled.

Cholinesterase (AChE, BChE) Inhibition Kinetics and Binding Sites

Currently, there are no specific studies detailing the cholinesterase inhibition kinetics or binding site interactions for this compound. Research into the broader family of acridine (B1665455) derivatives has shown that the acridine scaffold can be a basis for potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, various 9-substituted acridine derivatives have been investigated, demonstrating mechanisms that can range from competitive to mixed-type inhibition. nih.govresearchgate.net Molecular docking studies on these related compounds have helped to elucidate interactions within the enzyme active sites. nih.govnih.gov However, without experimental data on this compound, its potency, selectivity (AChE vs. BChE), and precise mechanism of inhibition remain uncharacterized.

Carbonic Anhydrase Inhibition Potential and Isoform Selectivity

There is no available scientific literature that investigates the potential of this compound as a carbonic anhydrase (CA) inhibitor. The study of CA inhibitors is an active area of research, particularly concerning isoform selectivity (e.g., tumor-associated CA IX and CA XII versus ubiquitous isoforms like CA I and II). mdpi.complos.org The primary chemical scaffolds explored for CA inhibition are typically sulfonamides and their bioisosteres, which are structurally distinct from benz(a)acridines. plos.org Therefore, the capacity of this compound to inhibit any CA isoforms and its potential selectivity profile are unknown.

Other Enzyme Target Identification and Mechanistic Characterization (e.g., SIRT1)

Specific preclinical studies identifying or mechanistically characterizing the interaction of this compound with other enzyme targets, including the NAD+-dependent deacetylase SIRT1, have not been reported. SIRT1 is a therapeutic target for various age-related diseases, and its regulation by small molecules is of significant interest. nih.gov The mechanisms of SIRT1 modulators are often complex, involving allosteric activation or inhibition. nih.gov Without dedicated screening and mechanistic studies, it is not possible to determine if this compound engages with SIRT1 or other enzymatic pathways.

Receptor Binding and Downstream Signaling Pathway Modulation

Information regarding the receptor binding profile and any subsequent modulation of downstream signaling pathways by this compound is not available in the current body of scientific literature. Receptor binding assays are fundamental to drug discovery for identifying the affinity and specificity of a compound for various cellular receptors. nih.gov Elucidating which, if any, receptors this compound binds to would be a necessary first step before any investigation into its effects on intracellular signaling cascades could be undertaken.

Intracellular Localization and Cellular Target Engagement Studies

The intracellular localization and specific cellular targets of this compound have not been documented. The chemical properties of a molecule, such as lipophilicity and charge, heavily influence its ability to cross cellular membranes and accumulate in specific organelles. For example, studies on related acridine compounds, such as 10-N-alkyl acridine orange analogues, have shown that modifications to the chemical structure can direct localization to mitochondria. nih.gov Techniques to measure cellular target engagement, which confirm that a compound is interacting with its intended target within a cell, have not been applied to this compound. nih.govresearchgate.net

Pre-Clinical Metabolic Transformations and Their Mechanistic Implications

Specific metabolic pathways for this compound have not been described. However, studies on structurally related, non-methylated polycyclic azaaromatic compounds like dibenz[a,j]acridine (B14077) provide some insight into potential metabolic routes for this class of molecules. In pre-clinical models using rat liver microsomes, the metabolism of dibenz[a,j]acridine was shown to proceed primarily through oxidation, leading to the formation of various metabolites including dihydrodiols, phenols, and N-oxides. nih.govnih.gov The major products identified were trans-3,4-dihydrodiol and trans-5,6-dihydrodiol, with the 3,4-dihydrodiol being a candidate for the proximate carcinogen. nih.govnih.gov These transformations are mechanistically significant as they represent bioactivation pathways that can lead to reactive intermediates capable of interacting with cellular macromolecules. The presence and position of the methyl groups on the this compound structure would likely influence the regioselectivity and rate of such metabolic transformations, but specific studies are required for confirmation.

Potential Applications in Advanced Materials Science and Molecular Probes

Photoluminescent Properties for Optoelectronic Devices

The introduction of methyl groups at the 8 and 10 positions of the benz(a)acridine structure would likely influence its electronic and, consequently, its photoluminescent properties. Methyl groups are known to be electron-donating, which can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes can lead to shifts in the absorption and emission spectra, potentially enhancing the quantum yield of fluorescence. A study on substituted acridine (B1665455) derivatives demonstrated that the strategic placement of different functional groups can lead to high quantum yields nih.gov. For instance, a sulfur heterocyclic acridine derivative was found to have a high quantum yield, highlighting the impact of molecular engineering on photophysical properties nih.gov.

The potential for bright and stable fluorescence makes 8,10-Dimethylbenz(a)acridine a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The development of new polycyclic acridine derivatives with large π-conjugated systems has been a focus of research for creating materials with desirable photophysical properties nih.gov. Further investigation into the specific excitation and emission spectra, quantum yield, and lifetime of the excited state of this compound is necessary to fully assess its suitability for these applications.

Chemo- and Biosensor Development Based on Spectroscopic Changes

Acridine derivatives have been successfully employed as fluorescent probes for detecting various analytes, including metal ions and changes in the cellular microenvironment researchgate.netrsc.org. The planar structure of the acridine ring allows it to interact with biological macromolecules and other analytes, leading to observable changes in its spectroscopic properties.

The development of chemo- and biosensors often relies on the principle of fluorescence quenching or enhancement upon binding to a target molecule. For example, a new acridine derivative was designed as a highly selective 'off-on' fluorescence chemosensor for Cadmium ions (Cd2+) in aqueous media researchgate.net. The presence of Cd2+ induced the formation of a complex that exhibited enhanced emission, with a detection limit in the micromolar range researchgate.net.

The nitrogen atom in the acridine ring of this compound can act as a binding site for metal ions or a protonation site, which would alter the electronic distribution and, consequently, the fluorescence of the molecule. The methyl groups could also influence the binding affinity and selectivity for specific analytes. Furthermore, acridine-based fluorescent probes have been developed to monitor changes in intracellular polarity and viscosity, demonstrating their utility in dynamic cellular imaging rsc.org. While specific studies on this compound as a sensor are lacking, the foundational chemistry of the acridine scaffold suggests a strong potential for its application in this field.

Role as Supramolecular Building Blocks or Host-Guest Systems

The planar and aromatic nature of benz(a)acridines makes them suitable candidates for use as building blocks in supramolecular chemistry. These molecules can participate in non-covalent interactions such as π-π stacking, hydrogen bonding (if appropriate functional groups are present), and van der Waals forces to form well-defined, higher-order structures.

Furthermore, the acridine core can be functionalized to create host molecules capable of encapsulating guest species. The design of molecular tweezers and other host-guest systems often incorporates planar aromatic surfaces for binding. The development of such systems with this compound could lead to applications in molecular recognition, catalysis, and drug delivery.

Anti-Corrosion Agent Research and Mechanism of Action

The use of acridine and its derivatives as corrosion inhibitors for various metals and alloys is a well-established area of research nih.govnih.govbohrium.com. These compounds are effective due to the presence of the nitrogen heteroatom and the planar aromatic rings, which facilitate adsorption onto the metal surface.

The mechanism of corrosion inhibition by acridine derivatives involves the formation of a protective film on the metal surface, which isolates the metal from the corrosive environment researchgate.net. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the nitrogen lone pair electrons and the vacant d-orbitals of the metal) researchgate.net.

The presence of methyl groups on the benz(a)acridine ring is expected to enhance its performance as a corrosion inhibitor. Methyl groups are electron-donating, which increases the electron density on the aromatic system and particularly on the nitrogen atom. This increased electron density strengthens the coordinate bond between the inhibitor molecule and the metal surface, leading to a more stable and effective protective layer. Studies on 9-substituted acridines have shown that electron-donating groups enhance the inhibition efficiency nih.gov. For instance, 9-methylacridine (B196024) has demonstrated significant corrosion inhibition for mild steel in acidic solutions researchgate.net.

The planar structure of this compound would allow for a large surface area of interaction with the metal, further contributing to its effectiveness as a corrosion inhibitor. The inhibition mechanism is typically of a mixed-type, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process researchgate.net.

Future Research Directions and Translational Outlook Academic, Non Clinical

Rational Design of Next-Generation 8,10-Dimethylbenz(a)acridine Analogues

The rational design of novel analogues of this compound is a cornerstone of future research, with the primary objective of elucidating and optimizing structure-activity relationships (SAR). An optimization study of the acridine (B1665455) series for haspin and DYRK2 inhibition revealed that while many similarities in SAR existed, specific structural modifications could lead to significant selectivity. nih.gov For instance, strategic modifications to the acridine core can generate potent and highly selective inhibitors of specific kinases, as demonstrated by the development of a haspin kinase inhibitor with 180-fold selectivity over DYRK2. nih.gov

Future design strategies will likely focus on several key areas:

Modulation of DNA Binding Affinity: The planar aromatic structure of acridines is fundamental to their interaction with DNA. researchgate.net The design of new analogues will involve fine-tuning this interaction to achieve sequence specificity or to modulate the strength of binding.

Introduction of Functional Groups: The incorporation of specific functional groups can influence the molecule's electronic properties, solubility, and interactions with biological targets. Structure-activity relationship studies have shown that electron-withdrawing groups can enhance both DNA binding and anticancer activity.

Development of Bis-acridines: Research into bis-acridine derivatives, where two acridine moieties are linked, has shown that these compounds can exhibit enhanced DNA affinity compared to their monomeric counterparts. scielo.org.mx Further exploration of the linker length and composition will be crucial in optimizing these properties.

Table 1: Key Structural Modifications and Their Potential Impact on this compound Analogues

Structural ModificationPotential ImpactRationale
Alteration of Methyl Group PositionsModulate steric hindrance and electronic propertiesInfluence interactions with target biomolecules.
Introduction of Electron-Withdrawing GroupsEnhance DNA binding and potential biological activityModify the electron density of the aromatic system.
Variation of Substituents on the Benzene (B151609) RingImprove solubility and pharmacokinetic propertiesEnhance bioavailability and cellular uptake.
Dimerization via LinkersIncrease DNA binding affinityChelate effect and potential for cross-linking.

Integration with Advanced Chemical Biology Techniques

To probe the intricate molecular interactions of this compound and its analogues, the integration of advanced chemical biology techniques is paramount. These tools can provide unprecedented insights into the compound's mechanism of action and cellular targets.

"Click Chemistry": This set of powerful and reliable reactions allows for the modular synthesis of complex molecules. illinois.edu "Click chemistry" can be employed to attach fluorescent probes, affinity tags, or other functionalities to this compound analogues. medchem101.com This would enable researchers to visualize the subcellular localization of the compound, identify binding partners through pull-down assays, and develop targeted delivery systems. The azide-alkyne cycloaddition is a prime example of a "click" reaction that is rapid, highly selective, and compatible with aqueous environments. medchem101.com

Photoaffinity Labeling: This technique involves the use of a photoreactive group on a molecule to form a covalent bond with its biological target upon irradiation with light. Incorporating a photoaffinity label into the structure of an this compound analogue would allow for the irreversible capture and subsequent identification of its interacting proteins or nucleic acid sequences.

Spectroscopic Analysis: Advanced spectroscopic techniques are crucial for characterizing the interactions between this compound derivatives and biomolecules. Techniques such as fluorescence spectroscopy, circular dichroism, and Raman spectroscopy can provide detailed information about binding modes, conformational changes, and the thermodynamics of these interactions. nih.govnih.gov For example, multispectroscopic approaches have been used to unravel the multiple binding modes of acridine orange with DNA, demonstrating how the interaction can shift from electrostatic to intercalative depending on the conditions. rsc.org

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The development of scalable and sustainable synthetic routes is essential for the broader academic investigation and potential future applications of this compound. Current research in acridine synthesis is increasingly focused on "green chemistry" principles to minimize environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and increased yields. sioc-journal.cn The application of microwave-assisted methods to the Bernthsen acridine synthesis has been shown to be more efficient than conventional heating. researchgate.net

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single flask to form a complex product, offer significant advantages in terms of efficiency and atom economy. scielo.org.mxrasayanjournal.co.in The development of one-pot syntheses for this compound and its derivatives would streamline their production.

Use of Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling, contributing to more sustainable processes. scielo.org.mxresearchgate.net Catalysts such as sulfonic acid functionalized SBA-15 have been successfully used in the synthesis of benzo[c]acridine derivatives. scielo.org.mx

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and environmental impact. rasayanjournal.co.inresearchgate.net

Deeper Theoretical Insights into Structure-Function Relationships

Computational and theoretical studies play a vital role in complementing experimental work by providing a deeper understanding of the structure-function relationships of this compound at the molecular level.

Quantum Chemical Calculations: These calculations can be used to determine the electronic properties of this compound and its analogues, such as electron density, orbital energies, and electrostatic potential. researchgate.net This information is crucial for understanding how the molecule interacts with its biological targets. For instance, theoretical calculations have been used to investigate the correlation between the resonance energy of benz[c]acridines and their carcinogenic activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the binding of this compound derivatives to DNA or protein targets. nih.gov These simulations can reveal the preferred binding modes, the role of solvent molecules, and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Developing QSAR models for this compound analogues can help in predicting the activity of newly designed compounds and in identifying the key structural features that govern their efficacy.

By pursuing these future research directions, the academic community can significantly advance the understanding of this compound, paving the way for the development of novel molecular probes and tools for chemical biology research.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 8,10-Dimethylbenz(a)acridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor polyaromatic amines under acidic or catalytic conditions. For example, Koch-Light Laboratory’s protocol uses pre-extraction with cyclohexane and 5N sodium hydroxide to purify intermediates . Yield optimization requires controlling temperature (e.g., 60–80°C) and catalyst selection (e.g., palladium complexes for cross-coupling reactions) . Confirm purity via HPLC with acridine-specific fluorescence detection (Ex: 500 nm, Em: 526 nm in DNA-bound form) .

Q. How does this compound intercalate with DNA, and what experimental techniques validate this interaction?

  • Methodological Answer : Intercalation is assessed via UV-Vis hypochromicity, fluorescence quenching, and circular dichroism. Acridine derivatives exhibit planar aromatic structures that insert between DNA base pairs, disrupting transcription. Use ethidium bromide displacement assays or atomic force microscopy (AFM) to visualize structural changes . For quantitative analysis, calculate binding constants using Scatchard plots with DNA-concentration-dependent fluorescence data .

Q. What analytical standards and protocols are recommended for detecting this compound in environmental samples?

  • Methodological Answer : Employ isotope-dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., ethylbenzene-d10 or toluene-d8) to improve accuracy . Calibrate using certified reference materials (CRMs) from the Community Bureau of Reference, such as 10-azabenzo(a)pyrene at 0.1 mg/L in cyclohexane . Validate recovery rates via spike-and-recovery experiments in matrices like soil or water .

Advanced Research Questions

Q. How can contradictory data on this compound’s carcinogenicity be resolved across different in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic pathway variations. Compare metabolite profiles using liver microsomes from phenobarbital-pretreated rodents (induces CYP450 enzymes) versus untreated controls . Apply LC-MS/MS to identify dihydrodiol metabolites and assess their mutagenicity via Ames tests with TA98 strains . Statistical meta-analysis of tumor incidence data across studies can clarify dose-response relationships .

Q. What strategies improve the lysosomal targeting of this compound derivatives to overcome P-glycoprotein (Pgp)-mediated drug resistance?

  • Methodological Answer : Modify the acridine scaffold with lysosomotropic groups (e.g., N-acridine thiosemicarbazones) to exploit lysosomal pH gradients. Confocal microscopy tracking (using inherent acridine fluorescence at Ex: 460–500 nm) confirms subcellular localization . Validate Pgp evasion using cytotoxicity assays in multidrug-resistant cell lines (e.g., MCF-7/ADR) with/without Pgp inhibitors like verapamil .

Q. Why do fluorescence properties of this compound derivatives sometimes conflict with their DNA intercalation efficiency?

  • Methodological Answer : Steric hindrance from methyl groups at positions 8 and 10 may reduce intercalation while enhancing fluorescence via restricted rotation. Use molecular docking simulations (e.g., AutoDock Vina) to model steric effects and correlate with experimental binding constants . Dual-detection assays (fluorescence + electrophoresis) can decouple optical signals from binding efficacy .

Q. What computational models predict the environmental persistence and toxicity of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using parameters like logP (octanol-water partition coefficient) and molar refractivity. Validate predictions against experimental biodegradation data (e.g., OECD 301F tests) and ecotoxicity assays with Daphnia magna . Machine learning tools (e.g., Random Forest) can prioritize metabolites for hazard assessment .

Methodological Notes

  • Data Contradiction Analysis : Always replicate experiments under standardized conditions (e.g., pH, temperature) and report statistical confidence intervals .
  • Advanced Detection : Combine fluorescence microscopy with HPLC-MS for dual validation of compound localization and quantification .
  • Ethical Compliance : Follow IARC guidelines (Group 2A carcinogen classification) for safe handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.